molecular formula C5H8 B095880 Ethylidenecyclopropane CAS No. 18631-83-9

Ethylidenecyclopropane

Cat. No. B095880
CAS RN: 18631-83-9
M. Wt: 68.12 g/mol
InChI Key: ZIFNDRXSSPCNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylidenecyclopropane (ECP) is a cyclic organic compound with the chemical formula C5H8. It is a colorless liquid that is insoluble in water, but soluble in most organic solvents. ECP has been found to have a wide range of applications in the field of scientific research, especially in the study of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Ethylidenecyclopropane is not fully understood, but it is believed to act as a reactive intermediate in organic reactions. Ethylidenecyclopropane can undergo ring-opening reactions to form reactive carbene intermediates, which can then react with other molecules to form new compounds.

Biochemical And Physiological Effects

Ethylidenecyclopropane has been found to have a range of biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties, and it has been used as a pesticide in agriculture. Ethylidenecyclopropane has also been found to have analgesic and anti-inflammatory effects, and it has been used in the treatment of pain and inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using Ethylidenecyclopropane in lab experiments is its reactivity. Ethylidenecyclopropane can undergo ring-opening reactions to form reactive intermediates, which can then react with other molecules to form new compounds. This makes Ethylidenecyclopropane a useful starting material for the synthesis of other organic compounds. One limitation of using Ethylidenecyclopropane in lab experiments is its toxicity. Ethylidenecyclopropane has been found to be toxic to humans and animals, and precautions should be taken when handling it.

Future Directions

There are many future directions for the study of Ethylidenecyclopropane. One area of research could be the development of new synthetic methods for Ethylidenecyclopropane and its derivatives. Another area of research could be the study of the mechanism of action of Ethylidenecyclopropane and its derivatives. This could involve the use of computational methods to predict the reactivity of Ethylidenecyclopropane and its derivatives. Finally, the study of the biochemical and physiological effects of Ethylidenecyclopropane and its derivatives could lead to the development of new drugs for the treatment of pain, inflammation, and other diseases.

Synthesis Methods

Ethylidenecyclopropane can be synthesized through the reaction of ethylidene chloride with zinc dust in the presence of sodium hydroxide. The reaction produces Ethylidenecyclopropane and sodium chloride as a byproduct. The purity of Ethylidenecyclopropane can be improved by fractional distillation.

Scientific Research Applications

Ethylidenecyclopropane has been found to have a wide range of applications in the field of scientific research. It has been used as a starting material for the synthesis of other organic compounds, such as cyclopropane carboxylic acids and cyclopropane amino acids. Ethylidenecyclopropane has also been used as a reagent in the synthesis of natural products, such as terpenoids and alkaloids.

properties

CAS RN

18631-83-9

Product Name

Ethylidenecyclopropane

Molecular Formula

C5H8

Molecular Weight

68.12 g/mol

IUPAC Name

ethylidenecyclopropane

InChI

InChI=1S/C5H8/c1-2-5-3-4-5/h2H,3-4H2,1H3

InChI Key

ZIFNDRXSSPCNID-UHFFFAOYSA-N

SMILES

CC=C1CC1

Canonical SMILES

CC=C1CC1

Other CAS RN

18631-83-9

synonyms

ethylidenecyclopropane

Origin of Product

United States

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